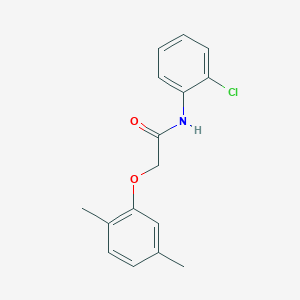![molecular formula C15H13Cl2NOS B5867275 2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5867275.png)
2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It is a member of the phenylacetic acid derivative class of NSAIDs and is available in both oral and topical forms.
Mechanism of Action
2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and pain perception. By inhibiting COX enzymes, 2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to have antioxidant properties. In addition, 2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide has several advantages as a research tool. It is readily available and relatively inexpensive. It has a well-established mechanism of action and has been extensively studied for its pharmacological effects. However, there are also limitations to the use of 2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide in lab experiments. It has been shown to have cytotoxic effects on certain cell types, and its use may interfere with the results of certain assays.
Future Directions
There are several future directions for research on 2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of the drug. Another area of interest is the investigation of the potential therapeutic effects of 2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is a need for further research to elucidate the molecular mechanisms underlying the pharmacological effects of 2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide.
Synthesis Methods
2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide can be synthesized by reacting 2,5-dichlorophenylthiol with 4-methylacetanilide in the presence of phosphorus oxychloride. This reaction produces 2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide, which is then purified and crystallized. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of various conditions such as arthritis, menstrual cramps, and postoperative pain. In addition, 2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide has been found to have potential therapeutic effects in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c1-10-2-5-12(6-3-10)18-15(19)9-20-14-8-11(16)4-7-13(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWWHPCEPPCBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5867193.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5867208.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867213.png)
![3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5867218.png)
![5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5867226.png)
![2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5867235.png)
![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)



![1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867261.png)
